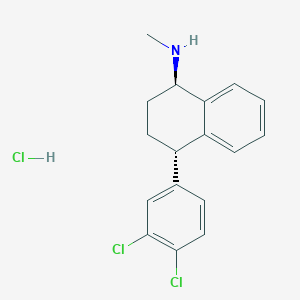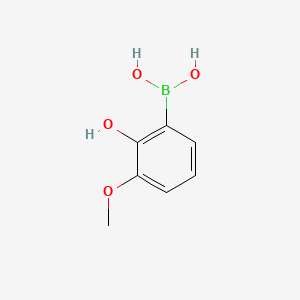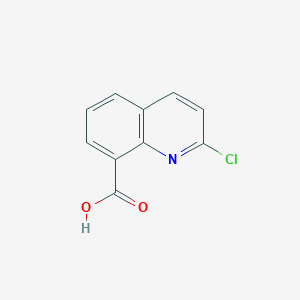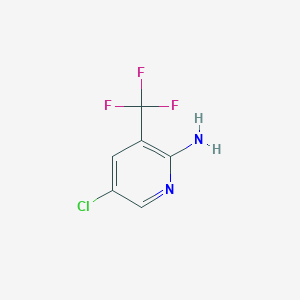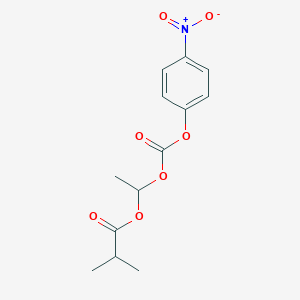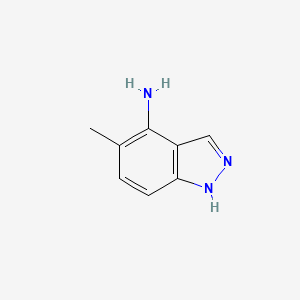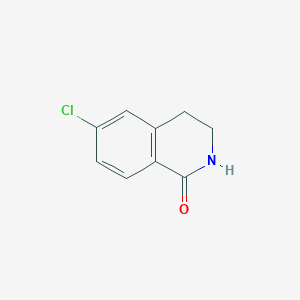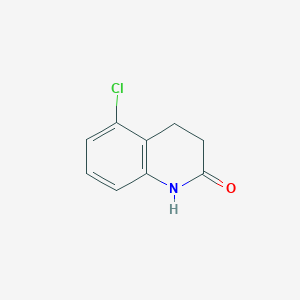
5-chloro-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
5-chloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and a carbonyl group at the 2nd position in the quinoline ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclization Method
Starting Materials: 2-chloroaniline and ethyl acetoacetate.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The 2-chloroaniline reacts with ethyl acetoacetate to form an intermediate, which undergoes cyclization to yield 5-chloro-3,4-dihydroquinolin-2(1H)-one.
-
Reduction Method
Starting Materials: 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride.
Procedure: The 5-chloro-2-nitrobenzaldehyde is reduced to 5-chloro-2-aminobenzaldehyde, which then reacts with ethyl acetoacetate to form the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the dihydroquinoline ring can lead to the formation of quinoline derivatives.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents such as tetrahydrofuran.
Products: Reduction can lead to the formation of tetrahydroquinoline derivatives.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: Carried out under reflux conditions.
Products: Substitution reactions can introduce various functional groups at the 5-chloro position.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 5-chloro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
5-chloroquinolin-2(1H)-one: Lacks the dihydro moiety, resulting in different chemical properties.
3,4-dihydroquinolin-2(1H)-one: Lacks the chlorine atom, affecting its reactivity and biological activity.
5-bromo-3,4-dihydroquinolin-2(1H)-one: Substitution of chlorine with bromine alters its chemical behavior.
Uniqueness
5-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVTNYJNDWQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597529 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72995-15-4 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
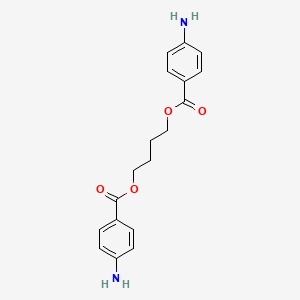
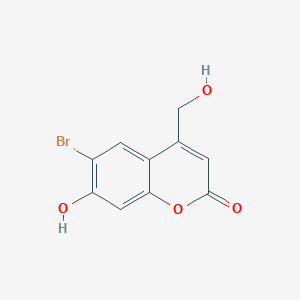
![1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID](/img/structure/B1592190.png)
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
